(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine
Overview
Description
(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile biological and chemical properties. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-2-pyrrolidone.
Protection: The nitrogen atom of (S)-2-pyrrolidone is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Reduction: The carbonyl group of the protected pyrrolidone is reduced to a hydroxyl group using a reducing agent like lithium aluminum hydride (LiAlH4).
Hydroxyethylation: The resulting (S)-1-Boc-2-hydroxypyrrolidine is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the Boc protecting group using strong acids like trifluoroacetic acid (TFA).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: TFA in dichloromethane (DCM) at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: (S)-1-Boc-2-(2-oxoethyl)pyrrolidine.
Reduction: (S)-2-(2-hydroxyethyl)pyrrolidine.
Substitution: (S)-1-Boc-2-(2-alkoxyethyl)pyrrolidine.
Scientific Research Applications
(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can act as a ligand for enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Boc-2-(2-aminoethyl)pyrrolidine
- (S)-1-Boc-2-(2-methoxyethyl)pyrrolidine
- (S)-1-Boc-2-(2-chloroethyl)pyrrolidine
Uniqueness
(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine is unique due to its hydroxyethyl substituent, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the hydroxy group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOLUPSEVGAAS-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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